

# Addressing skin irritation potential of aluminum zirconium salts in research formulations

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Compound of Interest

Compound Name:

Aluminum zirconium
pentachlorohydrate

Cat. No.:

B068427

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# Technical Support Center: Aluminum Zirconium Salts in Research

This guide provides researchers, scientists, and drug development professionals with technical support for addressing the skin irritation potential of aluminum zirconium salts in research formulations.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism by which aluminum zirconium salts can cause skin irritation?

A1: The primary mechanism is related to their acidity. Aluminum salts, particularly older variants like aluminum chloride, are highly acidic, which can lead to skin irritation and damage to clothing[1]. The hydrolysis of these salts on the skin can lower the local pH, triggering an irritant response. Modern formulations, such as aluminum zirconium chlorohydrate glycine complexes (ZAG salts), are buffered, typically with amino acids like glycine, to raise the pH and reduce irritation potential[2].

Q2: Are all aluminum zirconium salts equally irritating?

A2: No. The irritation potential varies significantly based on the type of salt and its formulation.

### Troubleshooting & Optimization





- Aluminum Chloride (ACL): The most acidic and has the highest potential for irritation[1][3].
- Aluminum Chlorohydrate (ACH): A more buffered salt that is generally well-tolerated and does not damage tissues[1][3].
- Aluminum Zirconium (AZG) Complexes: These are often more effective than ACH but are
  also more acidic. They require buffering, commonly with glycine, to mitigate skin irritation[2].
  The addition of polyethylene glycol (PEG) can also improve the formulation's feel and reduce
  irritation[4].

Q3: My in vitro model shows irritation, but regulatory bodies consider these salts safe. Why?

A3: Regulatory bodies like the FDA and the European SCCS have approved these ingredients for use in over-the-counter antiperspirants based on extensive safety data[5][6]. The SCCS agrees that at typical use concentrations (up to 20% for ACH), these compounds are not expected to cause skin irritation in consumers[6]. Irritation in an experimental model could be due to several factors not representative of final consumer use, such as excessively high concentrations, unbuffered pH, or the absence of mitigating ingredients typically found in finished products. Dermal absorption is also extremely low (approx. 0.00052%), which limits systemic exposure and toxicity[7][8].

Q4: Can aluminum zirconium salts be sensitizers, leading to an allergic reaction?

A4: Aluminum compounds are generally not considered skin sensitizers[6]. Animal studies, including the murine local lymph node assay (LLNA) and guinea pig maximisation test (GPMT), have shown no sensitization potential[6]. While there are limited reports of contact allergy or granuloma formation in humans, this is considered a rare phenomenon given the widespread use of these compounds[6][9][10]. An observed reaction is more likely to be irritant contact dermatitis than a true allergic sensitization.

Q5: How does the physical form of the salt (e.g., anhydrous vs. hydrated) impact irritation?

A5: Anhydrous forms of aluminum zirconium salts have the ability to absorb moisture[11]. When they come into contact with sweat, they form a colloidal "plug" in the sweat glands[11]. This reaction and the subsequent formation of an occlusive plug are central to their antiperspirant function. While this mechanism is effective, the initial reactivity with moisture



could contribute to localized changes in the skin microenvironment that may lead to irritation if the formulation is not properly balanced.

## **Troubleshooting Guide**

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Unexpected Erythema or Cytotoxicity in a Reconstructed Human Epidermis (RhE) Model.

Potential Cause	Troubleshooting Step	Rationale
Formulation pH is too low	Measure the pH of the formulation. Adjust to a higher, more physiologically compatible pH (typically > 4.0) using a suitable buffer like glycine.	Highly acidic conditions are a primary driver of irritation for aluminum salts. Zirconium-containing salts are more acidic than ACH and often require buffering[2].
Concentration of the salt is too high	Reduce the concentration of the aluminum zirconium salt in the formulation to align with standard use levels (e.g., up to 20-25% w/w).	Even well-tolerated compounds can become irritants at very high concentrations[12].
Excipient-Induced Irritation	Test the formulation base (vehicle) without the aluminum zirconium salt. Also, test other active ingredients (e.g., fragrances) separately.	Other ingredients, particularly fragrances, are common culprits for skin irritation and may be confounding the results[12].
Incorrect Application or Exposure Time	Review the experimental protocol to ensure the volume applied and the exposure duration align with validated test guidelines (e.g., OECD 439).	Over-application or prolonged exposure can lead to false-positive irritation results that are not clinically relevant.

Issue 2: In vivo Patch Test Shows Mild to Moderate Irritation.



Potential Cause	Troubleshooting Step	Rationale
Compromised Skin Barrier	Ensure the test site is on healthy, intact skin. Avoid application immediately after shaving or on abraded skin.	A compromised stratum corneum can increase the penetration of the salt, potentially leading to an inflammatory response.  However, studies have shown that absorption even on shaved skin is not significantly higher[3].
Occlusion Effect	Evaluate if the patch test methodology (fully occlusive) is causing an exaggerated response compared to the intended open-use application of the product.	Occlusion can enhance penetration and trap moisture, potentially exacerbating the irritation response of a substance[13].
Individual Subject Sensitivity	Increase the number of subjects in the panel to determine if the reaction is isolated or widespread. Screen for subjects with a history of atopy or sensitive skin.	While not common, some individuals may have a predisposition to irritation from these compounds[11].

## **Data Summary Tables**

Table 1: Comparison of Common Aluminum Salts and Formulation Factors



Parameter	Aluminum Chloride (ACL)	Aluminum Chlorohydrate (ACH)	Aluminum Zirconium Glycine Complexes (ZAG)
Relative Acidity	High	Moderate	High (pre-buffering)
Irritation Potential	High[1][3]	Low[1][3]	Low (when buffered with glycine)[2]
Antiperspirant Efficacy	Moderate	Good	Very High[1]
Typical Buffer	N/A	N/A	Glycine[2][14]
Primary Use	Historical, therapeutic	Standard antiperspirants	High-efficacy antiperspirants

Table 2: Key Formulation Variables and Their Impact on Irritation



Formulation Variable	Impact on Irritation Potential	Recommended Action for Mitigation
рН	Lower pH increases irritation potential.	Buffer the formulation to a pH closer to that of skin (typically pH 4.0-5.0).
Active Concentration	Higher concentrations can increase the risk of irritation[12].	Use the minimum effective concentration. Adhere to regulatory limits (e.g., up to 25% for OTC products in the US).
Buffering Agents	The presence of buffers like glycine significantly reduces irritation.	Incorporate amino acids like glycine, especially in ZAG salt formulations, at appropriate ratios (e.g., Zr:glycine from 1:1.2 to 1:5)[14].
Vehicle/Excipients	Emollients and humectants can soothe skin, while fragrances and some preservatives can be irritants[12][13].	Select a vehicle with low intrinsic irritation potential and avoid known chemical irritants.

## **Experimental Protocols**

# Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test assesses the potential of a chemical to induce skin irritation by measuring its effect on cell viability in a 3-D human epidermis model.

#### 1. Tissue Preparation:

- Commercially available RhE models (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE) are preincubated in assay medium according to the manufacturer's instructions[15].
- 2. Application of Test Substance:

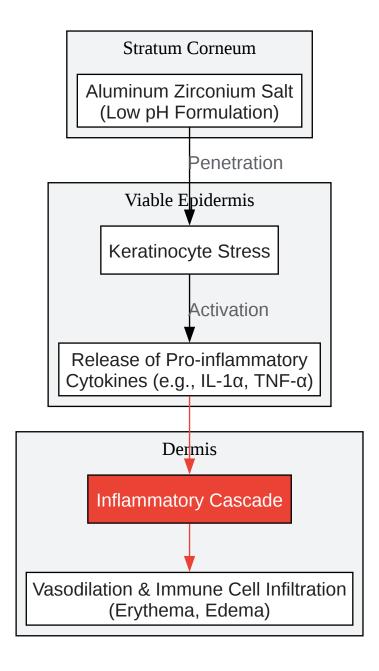


- Apply a defined amount (e.g., 25 μL for liquids or 25 mg for solids) of the undiluted research formulation topically to the surface of the RhE tissue.
- Simultaneously, treat separate tissues with a negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
- 3. Exposure and Incubation:
- Incubate the treated tissues for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂, and ≥90% humidity.
- 4. Rinsing and Post-Incubation:
- Thoroughly rinse the test substance from the tissue surface with a buffered saline solution.
- Blot the tissues dry and transfer them to fresh assay medium.
- Incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- 5. Viability Assessment (MTT Assay):
- Transfer tissues to a solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for approximately 3 hours.
- Viable cells in the tissue reduce the yellow MTT dye to a blue formazan precipitate.
- Extract the formazan from the tissues using a solvent (e.g., isopropanol).
- Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer.
- 6. Data Interpretation:
- Calculate the percent viability for each tissue relative to the negative control.
- Irritant (Category 2): Mean tissue viability is ≤ 50%.



• Non-Irritant: Mean tissue viability is > 50%.

### **Visualizations**



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Caption: Simplified signaling pathway for chemical-induced skin irritation.

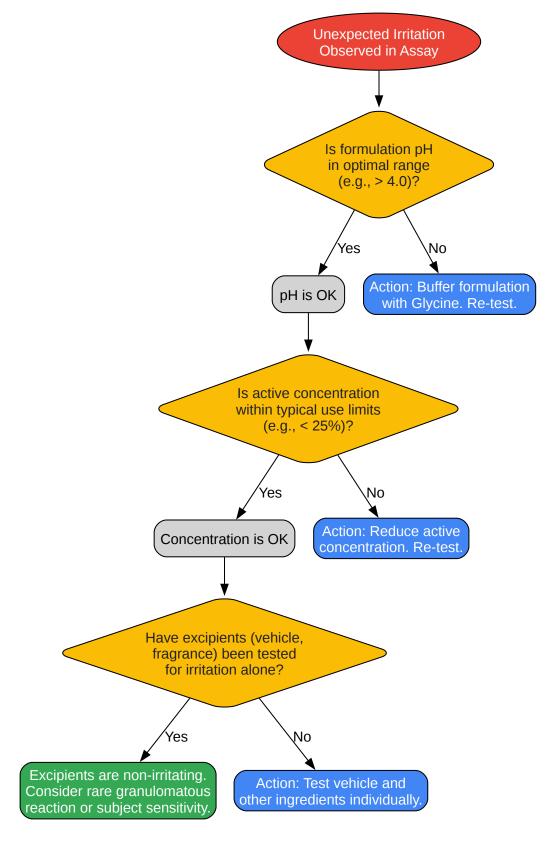




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Caption: Workflow for assessing the skin irritation potential of a formulation.





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Caption: Troubleshooting logic for unexpected skin irritation results.



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